molecular formula C15H18N2O3 B13714252 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one

Cat. No.: B13714252
M. Wt: 274.31 g/mol
InChI Key: IHZYEGYOCWBLNY-UHFFFAOYSA-N
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Description

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one is a complex organic compound belonging to the naphthyridinone family. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxymethyl group, and a tetrahydrobenzo ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted naphthyridinone derivatives.

Scientific Research Applications

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structural features allow for a wide range of modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

10-ethoxy-8-(hydroxymethyl)-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-5-one

InChI

InChI=1S/C15H18N2O3/c1-2-20-12-7-9(8-18)6-11-13(12)14-10(15(19)17-11)4-3-5-16-14/h6-7,16,18H,2-5,8H2,1H3,(H,17,19)

InChI Key

IHZYEGYOCWBLNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C3=C(CCCN3)C(=O)N2)CO

Origin of Product

United States

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